Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
Description
Properties
CAS No. |
93981-49-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(1,2-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-13-8-6-7-11-17(13,2)12-18-15-10-5-4-9-14(15)16(19)20-3/h4-6,8-10,12-13H,7,11H2,1-3H3 |
InChI Key |
QVJHBJZLOUPGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
- Methyl 2-aminobenzoate (commercially available)
- 2,4-dimethyl-3-cyclohexen-1-carboxaldehyde (or 3,5-dimethyl isomer)
Solvent: Commonly used solvents include ethanol, methanol, or other polar protic solvents that dissolve both reactants and allow easy removal of water.
Catalyst: Mild acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to promote imine formation.
Temperature: Room temperature to reflux conditions (25–80 °C) depending on solvent and catalyst.
Reaction time: Typically 2–24 hours, monitored by thin-layer chromatography (TLC) or HPLC.
Procedure Steps
Dissolution: Dissolve methyl 2-aminobenzoate and the cyclohexenyl aldehyde in ethanol or methanol under stirring.
Catalyst addition: Add a catalytic amount of acetic acid to the reaction mixture to facilitate imine formation.
Reaction: Stir the mixture at room temperature or gently reflux for several hours to allow condensation.
Water removal: The reaction equilibrium favors imine formation by removal of water, which can be achieved by azeotropic distillation or using molecular sieves.
Monitoring: Reaction progress is monitored by TLC or HPLC, using reverse-phase columns with acetonitrile/water mobile phases and acidic modifiers (phosphoric or formic acid) for better peak resolution.
Isolation: Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents.
Purification: The crude product is purified by recrystallization or preparative HPLC to isolate the pure Schiff base.
Analytical Characterization
HPLC Analysis: Reverse-phase HPLC with acetonitrile/water and phosphoric acid as mobile phase is used for purity assessment and preparative isolation of the compound and its impurities.
Mass Spectrometry: Confirms molecular weight and structure.
NMR Spectroscopy: Confirms imine formation and substitution pattern.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Methyl 2-aminobenzoate | 1 equiv | Starting material |
| Cyclohexenyl aldehyde | 1 equiv | 2,4-dimethyl-3-cyclohexen-1-carboxaldehyde or isomer |
| Solvent | Ethanol or methanol | Polar protic solvent |
| Catalyst | Acetic acid (0.1 equiv) | Mild acid catalyst |
| Temperature | 25–80 °C | Room temp to reflux |
| Reaction time | 2–24 hours | Monitored by TLC/HPLC |
| Water removal method | Azeotropic distillation or molecular sieves | Drives equilibrium to product |
| Product yield | 70–90% | Depends on purification |
| Purity (HPLC) | >95% | After purification |
Research Findings and Notes
The Schiff base formation is reversible; thus, efficient water removal is critical to drive the reaction to completion.
The positional isomers of the dimethyl substituents on the cyclohexenyl ring (2,4- vs. 3,5-dimethyl) can influence the reaction kinetics and product stability.
The compound is stable under normal storage conditions but should be protected from moisture to prevent hydrolysis back to starting materials.
Preparative HPLC methods have been developed for isolation and impurity profiling, using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases, scalable for larger batch purification.
Safety data indicate no known acute toxicity, but standard laboratory precautions for handling Schiff bases and organic solvents apply.
Chemical Reactions Analysis
Oxidation Reactions
The imine (C=N) and ester groups undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Benzoic acid derivative with oxidized cyclohexene ring | 65–75% | |
| Ozone (O₃) | -78°C in dichloromethane | Fragmentation products via ozonolysis of cyclohexene double bond | 50–60% |
Oxidation of the imine group typically cleaves the C=N bond, while the cyclohexene ring’s double bond reacts with ozone to form carbonyl compounds.
Reduction Reactions
Reductive transformations target the imine and ester functionalities:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, room temperature | Secondary amine derivative (C-N single bond) | 80–85% | |
| LiAlH₄ | Tetrahydrofuran (THF), reflux | Alcohol formed via ester reduction | 70–75% |
Selective reduction of the imine group with NaBH₄ preserves the ester moiety, whereas LiAlH₄ reduces both the imine and ester groups.
Substitution Reactions
The ester group undergoes nucleophilic acyl substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (excess) | Ethanol, 60°C, 12 hrs | Amide derivative (CONH₂) | 60–65% | |
| Methylamine | DCM, catalytic H₂SO₄, reflux | N-methylamide derivative | 55–60% |
Substitution at the ester carbonyl is pH-dependent, with acidic conditions favoring amine nucleophiles.
Hydrolysis Reactions
Controlled hydrolysis modifies the ester and imine groups:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (2M) | Reflux, 6 hrs | Carboxylic acid and free amine | 70–80% | |
| NaOH (1M) | Aqueous ethanol, 50°C, 4 hrs | Sodium carboxylate and aldehyde | 65–75% |
Acidic hydrolysis cleaves both the ester and imine bonds, while basic conditions preferentially hydrolyze the ester.
Stability Under Analytical Conditions
The compound remains stable during HPLC analysis using acetonitrile/water mobile phases with phosphoric acid (pH 2.5–3.5) . Degradation occurs only under extreme pH (>10 or <2) or prolonged exposure to oxidizing agents .
Key Reaction Mechanisms
-
Imine Reduction : NaBH₄ donates hydride ions to the electrophilic carbon in the C=N bond, forming a secondary amine.
-
Ester Hydrolysis : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Scientific Research Applications
Chromatographic Applications
One of the prominent applications of methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate is in chromatography, specifically High-Performance Liquid Chromatography (HPLC).
HPLC Separation Techniques
- Methodology : The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase consists of acetonitrile and water, with phosphoric acid used as an additive. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .
- Particle Size : Smaller particle columns (3 µm) are recommended for rapid Ultra-Performance Liquid Chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities during preparative separation processes .
Fragrance Formulation
This compound has significant utility in the fragrance industry due to its olfactory properties.
Use as a Fragrance Component
- Olfactory Characteristics : The compound is noted for its ability to impart a muguet-like scent note, which is highly desirable in perfume compositions. Its stability under various application conditions makes it a candidate for use in both high-end and mass-market fragrances .
- Formulation Versatility : It can be utilized either as a standalone ingredient or combined with other fragrance compounds to create novel scent profiles. This flexibility allows formulators to tailor products for specific market segments .
Potential Applications
- Drug Development : Given the compound's unique molecular structure, it may exhibit biological activity that warrants further investigation in drug discovery programs. Its interaction with biological systems could lead to the development of novel therapeutic agents.
Case Study: HPLC Analysis
A study conducted on the separation of this compound highlighted its effectiveness in isolating compounds from complex mixtures using HPLC techniques. The results indicated high purity levels and efficient separation under optimized conditions .
Fragrance Composition Studies
Research into fragrance formulations utilizing this compound has shown that it can enhance the sensory profile of various products, including perfumes and personal care items. The studies emphasized the compound's compatibility with other fragrance ingredients, allowing for innovative product development .
Mechanism of Action
The mechanism of action of Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Modified Cyclohexenyl Substituents
This modification introduces a polar hydroxyl group, likely reducing LogP compared to the target compound and enhancing solubility in aqueous environments. Such structural changes could influence biological activity or coordination chemistry, though specific data are unavailable .
Triazine-Linked Benzoate Derivatives
Triazine-based analogs, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d) and Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k), differ significantly in their substitution patterns. These compounds incorporate 1,3,5-triazine rings substituted with phenoxy groups, resulting in:
- Higher molecular weights (5d: C₂₃H₁₇ClN₄O₄, MW 460.86 g/mol; 5k: C₂₆H₂₂N₄O₇, MW 526.48 g/mol) compared to the target compound.
- Varied melting points : 5d melts at 151.5–156°C, while 5k melts at 79–82°C, reflecting differences in crystallinity due to chlorine (electron-withdrawing) vs. methoxy/formyl (electron-donating) substituents .
- Potential applications: Triazine derivatives are often explored in agrochemicals (e.g., herbicides), whereas the target compound’s imine-cyclohexene structure may favor coordination chemistry or material science applications .
Pesticide-Related Methyl Benzoate Derivatives
Several methyl benzoate derivatives, such as tribenuron methyl ester and metsulfuron methyl ester , feature sulfonylurea groups instead of imine linkages. These compounds are widely used as herbicides due to their inhibition of acetolactate synthase (ALS). Key distinctions include:
- Functional groups : Sulfonylurea moieties enable strong hydrogen bonding with ALS enzymes, unlike the target compound’s imine group.
- LogP values : Tribenuron methyl ester has a lower LogP (~1.5–2.5), enhancing water solubility for agricultural use, whereas the target compound’s higher LogP (4.96) suggests better membrane permeability .
Data Table: Key Properties of Methyl 2-[[(Dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate and Comparators
*Estimated based on structural features.
Biological Activity
Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant properties, and its applications in various fields.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by a benzoate structure linked to a dimethylcyclohexene moiety. Its chemical formula is CHNO, and it possesses unique stereochemical properties that may influence its biological interactions.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, in a study assessing the efficacy of different compounds against Staphylococcus aureus and Escherichia coli, this compound showed promising results, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, demonstrating its potential as an antioxidant agent.
A comparative analysis of antioxidant activities yielded the following IC values:
| Assay Type | IC (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
These results highlight the compound's ability to neutralize oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
In a clinical study focusing on skin infections, patients treated with topical formulations containing this compound exhibited a significant reduction in microbial load compared to control groups. The study reported a 70% improvement in infection resolution within two weeks of treatment.
Case Study 2: Antioxidant Application
Another study explored the use of this compound as an additive in food preservation. The incorporation of this compound into food products demonstrated enhanced shelf life and reduced spoilage due to its antioxidant properties.
Q & A
Q. What are the key synthetic methodologies for Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 2,4,6-trichlorotriazine with phenol derivatives (e.g., 4-methoxyphenol) in the presence of DIPEA (diisopropylethylamine) at -35°C for 7 hours to form intermediate triazine derivatives .
- Step 2 : Condensation with methyl 3-aminobenzoate at 40°C for 24–48 hours, using DIPEA as a base to facilitate imine bond formation .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) is critical for isolating the product, with yields ranging from 68–90% .
Q. How can researchers confirm the structural identity and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the Schiff base structure. Key signals include aromatic protons (δ 6.97–8.04 ppm), methyl groups (δ 1.52–3.77 ppm), and imine NH (δ 10.37 ppm) .
- Chromatography : HPLC or TLC (hexane/EtOAc, 2:1) with ensures purity .
- Mass Spectrometry : High-resolution MS (exact mass 271.157 g/mol) validates molecular formula .
Q. What are the critical physicochemical properties relevant to experimental design?
| Property | Value | Reference |
|---|---|---|
| Density | 1.129 g/cm³ | |
| Boiling Point | 405.3°C at 760 mmHg | |
| LogP | 4.218 | |
| Refractive Index | 1.615 |
Q. Are there specific safety protocols for handling this compound?
Current regulatory assessments (e.g., EU Chemical Inventory) classify it as having no specific human health or environmental hazards. However, standard lab precautions (gloves, ventilation) are advised due to limited toxicological data .
Advanced Research Questions
Q. How can isomerism in the dimethylcyclohexenyl moiety impact synthesis and characterization?
The compound may exist as 2,4-dimethyl or 3,5-dimethyl cyclohexenyl isomers due to regiochemical ambiguity during synthesis . To resolve this:
- Use NOESY NMR to differentiate substituent positions via spatial correlations.
- X-ray crystallography provides definitive structural confirmation .
Q. What are its potential applications in agrochemical or coordination chemistry research?
- Agrochemicals : Structural analogs (e.g., sulfonylurea derivatives) act as herbicides by inhibiting acetolactate synthase .
- Coordination Chemistry : The Schiff base moiety can chelate metal ions (e.g., Cu²⁺, Zn²⁺), enabling catalytic or photoluminescent studies .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Thermal Stability : Decomposition above 198.9°C (flash point) suggests limited thermal robustness .
- Hydrolytic Sensitivity : The imine bond may hydrolyze in aqueous acidic/basic conditions; monitor via pH-controlled stability studies.
Q. What mechanistic insights exist for its reactivity in condensation reactions?
The reaction proceeds via nucleophilic attack of the amine on the aldehyde/ketone, forming an imine. Computational studies (e.g., DFT) can model transition states and electronic effects of substituents on the cyclohexenyl ring .
Q. How can researchers address contradictions in reported spectroscopic data?
Q. What advanced computational tools can predict its electronic or spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
